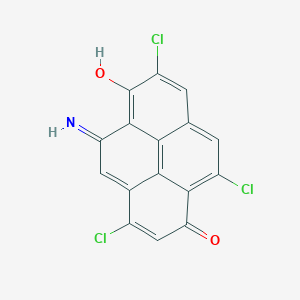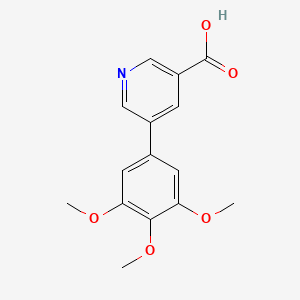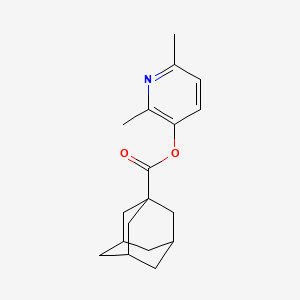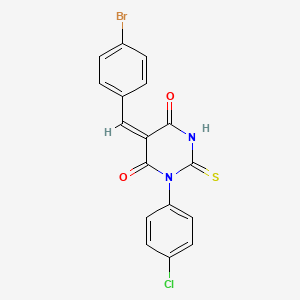
10-amino-2,5,8-trichloro-1,6-pyrenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-amino-2,5,8-trichloro-1,6-pyrenedione, also known as ATPD, is a synthetic compound that has been widely used in scientific research. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon that is commonly found in fossil fuels and cigarette smoke. ATPD has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in many areas of research.
Mecanismo De Acción
The mechanism of action of 10-amino-2,5,8-trichloro-1,6-pyrenedione is not fully understood, but it is thought to involve the formation of reactive oxygen species and other free radicals. These molecules can cause damage to cellular components such as DNA, proteins, and lipids, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of DNA damage and oxidative stress, the inhibition of cellular signaling pathways, and the modulation of gene expression. It has also been shown to have anti-inflammatory and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 10-amino-2,5,8-trichloro-1,6-pyrenedione in lab experiments is its ability to induce DNA damage and oxidative stress, which can be useful for studying these processes in vitro. However, this compound can also be toxic to cells at high concentrations, which can limit its usefulness in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research involving 10-amino-2,5,8-trichloro-1,6-pyrenedione. One area of interest is the development of new fluorescent probes based on this compound, which could be used for the detection of specific biomolecules in cells and tissues. Another area of interest is the use of this compound as a tool for studying the role of oxidative stress in disease processes, such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in biomedical research.
Métodos De Síntesis
The synthesis of 10-amino-2,5,8-trichloro-1,6-pyrenedione involves several steps, starting with the reaction of pyrene with nitric acid to form 1-nitropyrene. This compound is then reacted with chlorosulfonic acid to form 1-chloro-3-nitropyrene, which is further reacted with ammonia to form 10-amino-1,6-pyrenedione. Finally, this compound is chlorinated with chlorine gas to form this compound.
Aplicaciones Científicas De Investigación
10-amino-2,5,8-trichloro-1,6-pyrenedione has been used in a variety of scientific research applications, including studies of DNA damage and repair, oxidative stress, and cellular signaling pathways. It has also been used as a fluorescent probe for the detection of reactive oxygen species and other biomolecules.
Propiedades
IUPAC Name |
3,7,10-trichloro-6-hydroxy-5-iminopyren-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Cl3NO2/c17-7-4-11(21)14-8(18)1-5-2-9(19)16(22)15-10(20)3-6(7)13(14)12(5)15/h1-4,20,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLFAHXZROFIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C3C2=C4C(=CC3=N)C(=CC(=O)C4=C1Cl)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5001918.png)
![5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5001927.png)
![2-[(4-nitrophenyl)acetyl]-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol](/img/structure/B5001932.png)
![1-chloro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5001935.png)
![methyl 4-[3-(4-hydroxy-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5001940.png)

![N~1~-[4-(benzyloxy)phenyl]-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide](/img/structure/B5001950.png)
![N~1~-[5-(N,N-diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-N~3~,N~3~-diethyl-beta-alaninamide dihydrochloride hydrate](/img/structure/B5001963.png)

![N~2~-(3-chloro-2-methylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5001988.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5002003.png)

![(3R*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5002021.png)